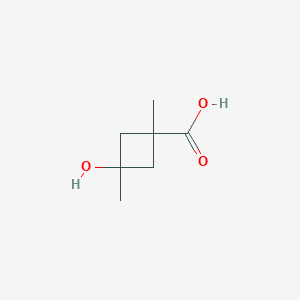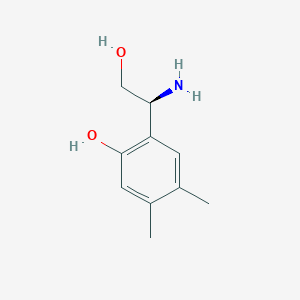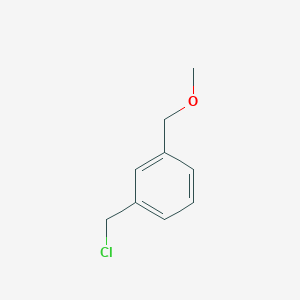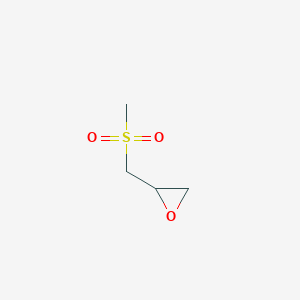
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a brominated isopropyl group and an ethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene typically involves the bromination of 2-methylpropane followed by a Friedel-Crafts alkylation reaction with 4-ethoxybenzene. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The general steps are as follows:
Bromination: 2-methylpropane is treated with bromine (Br2) in the presence of light or a radical initiator to form 1-bromo-2-methylpropane.
Friedel-Crafts Alkylation: The resulting 1-bromo-2-methylpropane is then reacted with 4-ethoxybenzene in the presence of AlCl3 to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene derivatives.
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene.
Aplicaciones Científicas De Investigación
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene can be compared with other similar compounds such as:
1-Bromo-2-methylpropane: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxybenzene: Lacks the brominated isopropyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(1-Bromo-2-methylpropan-2-yl)benzene: Similar structure but without the ethoxy group, affecting its solubility and reactivity.
The presence of both the brominated isopropyl group and the ethoxy group in this compound makes it unique and valuable for specific synthetic and research applications.
Propiedades
Número CAS |
120998-59-6 |
|---|---|
Fórmula molecular |
C12H17BrO |
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
1-(1-bromo-2-methylpropan-2-yl)-4-ethoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8H,4,9H2,1-3H3 |
Clave InChI |
FYTADQPUXAQZFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)


![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)








![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)
